6-Feruloylcatalpol

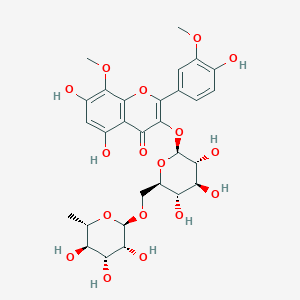

Overview

Description

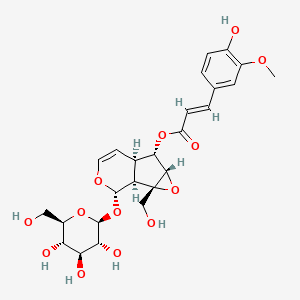

6-Feruloylcatalpol is a natural product found in Veronica lavaudiana . It is a hydroxycinnamic acid and has a role as a metabolite . It is also known as 6-O-feruloylcatalpol . It is a type of iridoid glycoside compound . The compound is sourced from the roots of Picrorhiza kurrooa .

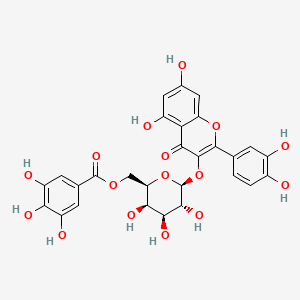

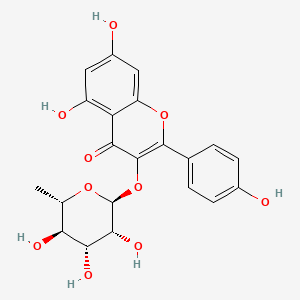

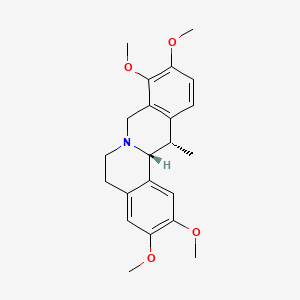

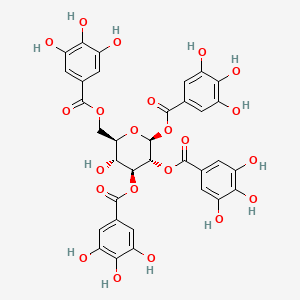

Molecular Structure Analysis

The molecular formula of 6-Feruloylcatalpol is C25H30O13 . It has a molecular weight of 538.5 g/mol .Physical And Chemical Properties Analysis

The boiling point of 6-Feruloylcatalpol is predicted to be 791.2±60.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . The pKa value is predicted to be 9.72±0.31 .Relevant Papers One relevant paper is “Iridoid glycosides from Callicarpa nudiflora Hook” by Shi-Xiu Feng, et al . This paper might provide more insights into the properties and potential uses of 6-Feruloylcatalpol.

Scientific Research Applications

Anti-inflammatory Properties : 6-O-veratroyl catalpol, a derivative of catalpol, exhibits anti-inflammatory activity by modulating cytokine production in human monocytic cells. This compound inhibits interleukin (IL)-1β and tumor necrosis factor (TNF)-α expression, implicating potential applications in treating inflammatory diseases through the regulation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor-κB (NF-κB) pathways (Le et al., 2015).

Antioxidant Activity : Glycosides including derivatives of catalpol have been identified to possess antioxidant properties. They are effective in scavenging peroxynitrite, a reactive nitrogen species, suggesting their potential use as antioxidants in various applications (Kil et al., 2017).

Biocatalysis Applications : Feruloyl esterases, enzymes that hydrolyze ester bonds involving ferulic acid (a component in catalpol derivatives), have significant roles in biomass conversion. These enzymes are used in biofuel production, food and feed, pulp and paper, cosmetics, and pharmaceutical industries. They help in releasing hydroxycinnamic acids from plant biomass, which has broad industrial applications (Dilokpimol et al., 2016).

Pharmaceutical and Cosmetic Applications : Ferulic acid derivatives, closely related to catalpol derivatives, are used in pharmaceuticals and cosmetics due to their UV protection properties and antioxidant activity. Studies on the skin delivery of these compounds indicate their efficacy and safety for topical applications, which is crucial in dermatological products (Zhang et al., 2010).

Nanocatalysis in Medicine : Nanocatalysts, which can be used to initiate catalytic reactions in vivo, have applications in medicine. This involves catalpol derivatives potentially acting as precursors or active components in catalytic processes for therapeutic effects (Yang et al., 2019).

properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picroside III | |

CAS RN |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

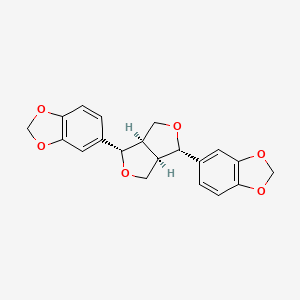

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

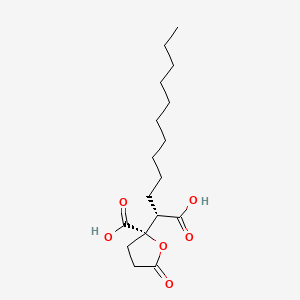

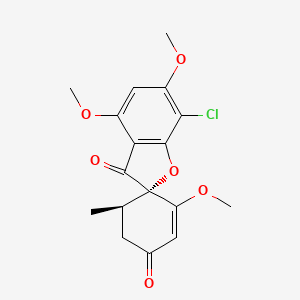

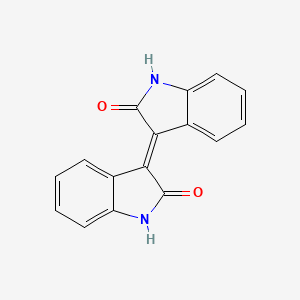

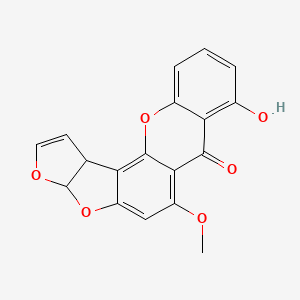

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.